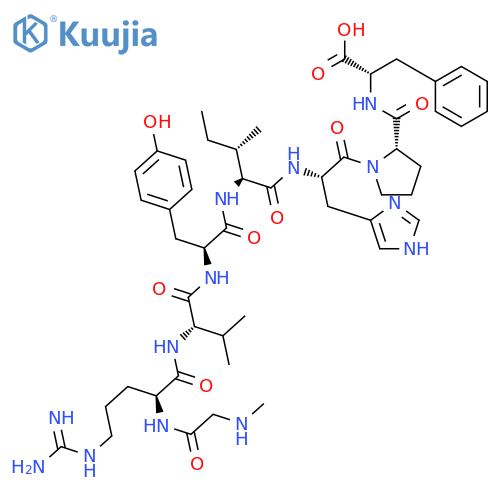Cas no 102029-89-0 (SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE)

102029-89-0 structure
商品名:SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE
SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE 化学的及び物理的性質
名前と識別子
-
- SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE
- [SAR1]ANGIOTENSIN II, HUMAN
- (SAR1)-ANGIOTENSIN II
- (SAR1,PHE8) ANGIOTENSIN II
- (SAR1)-ANGIOTENSIN II ACETATE
- angiotensin II, Sar(1)-Ile(5)-
- H-Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH
- [Sar1]angiotensin II【guinea pig】
- [SAR1]-ANGIOTENSIN II
- angiotensin II,Sar(1)-Ile(5)
- Sar-L-Arg-L-Val-L-Tyr-L-Ile-L-His-L-Pro-L-Phe-OH
- N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine--acetic acid (1/1)
- 102029-89-0
- acetic acid;2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
- DTXSID50657523
-
- インチ: InChI=1S/C49H71N13O10/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54)/t29-,34-,35-,36-,37-,38-,40-,41-/m0/s1
- InChIKey: WCYZYYURIHACQW-KOTWUFNXSA-N
- ほほえんだ: NC(NCCC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N1CCC[C@H]1C(N[C@@H](CC1C=CC=CC=1)C(=O)O)=O)=O)CC1=CNC=N1)=O)[C@H](CC)C)=O)CC1C=CC(O)=CC=1)=O)C(C)C)=O)NC(CNC)=O)=N
計算された属性
- せいみつぶんしりょう: 1001.54000
- どういたいしつりょう: 1061.56581488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 13
- 水素結合受容体数: 15
- 重原子数: 76
- 回転可能化学結合数: 28
- 複雑さ: 1870
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 395Ų
じっけんとくせい
- PSA: 355.05000
- LogP: 3.17750
- かんど: Light Sensitive
SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE09078-5mg |
SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE |
102029-89-0 | > 95% | 5mg |
$250.00 | 2024-04-20 | |
| A2B Chem LLC | AE09078-25mg |
SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE |
102029-89-0 | > 95% | 25mg |
$349.00 | 2024-04-20 | |
| A2B Chem LLC | AE09078-10mg |
SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE |
102029-89-0 | > 95% | 10mg |
$283.00 | 2024-04-20 |
SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
102029-89-0 (SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE) 関連製品
- 120928-03-2(L-Arginine,L-histidyl-L-seryl-L-a-aspartyl-L-alanyl-L-valyl-L-phenylalanyl-L-threonyl-L-a-aspartyl-L-asparaginyl-L-tyrosyl-L-threonyl-)
- 58-49-1(Angiotensin II 5-valine)
- 75921-69-6(Melanotan I)
- 110200-37-8(L-Serine, L-a-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-tyrosyl-L-tyrosyl-)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
